2-hydroxy-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide
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Overview
Description
2-hydroxy-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a benzohydrazide moiety linked to a nitrofuran group through a methylene bridge. It has garnered attention due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 5-nitrofurfural. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrofuran group can be reduced to an amine or hydroxylamine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted benzohydrazides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-hydroxy-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a subject of interest in biological studies.
Medicine: Its biological activities suggest potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide involves its interaction with various molecular targets. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This oxidative stress can lead to cell death, making the compound effective against certain microorganisms and cancer cells. Additionally, the benzohydrazide moiety can interact with specific enzymes, inhibiting their activity and contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide
- 2-hydroxy-N’-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide
- 4-hydroxy-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide
Uniqueness
Compared to similar compounds, 2-hydroxy-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide stands out due to its nitrofuran moiety, which imparts unique redox properties and enhances its biological activity.
Properties
IUPAC Name |
2-hydroxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5/c16-10-4-2-1-3-9(10)12(17)14-13-7-8-5-6-11(20-8)15(18)19/h1-7,16H,(H,14,17)/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDVLSIRUVYOAF-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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